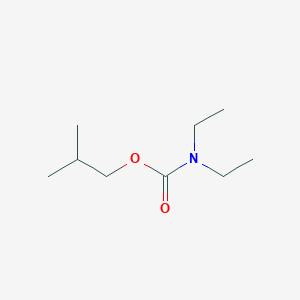
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of 4-methylbenzoic acid and is characterized by the presence of an ethoxyethoxyethyl group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol.
Reduction: 4-methylbenzyl alcohol and 2-(2-ethoxyethoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methylbenzoate: Similar ester structure but with an ethyl group instead of the ethoxyethoxyethyl group.
Methyl 4-methylbenzoate: Another ester of 4-methylbenzoic acid with a methyl group.
Butyl 4-methylbenzoate: Ester with a butyl group.
Uniqueness
2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is unique due to the presence of the ethoxyethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar esters may not be able to fulfill .
Propriétés
Numéro CAS |
90327-12-1 |
|---|---|
Formule moléculaire |
C14H20O4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-(2-ethoxyethoxy)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C14H20O4/c1-3-16-8-9-17-10-11-18-14(15)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
BSBNNCDRFPSDKG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


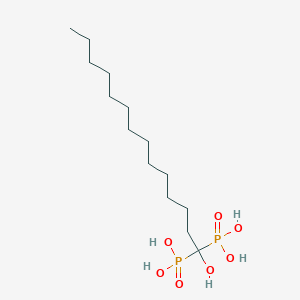
![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
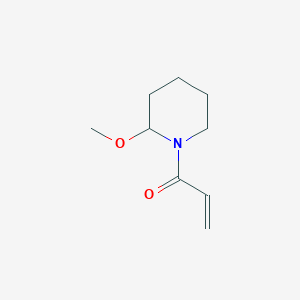


![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
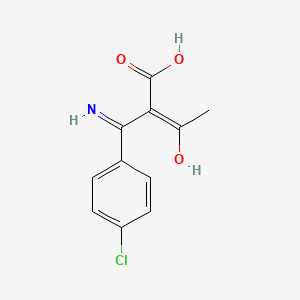
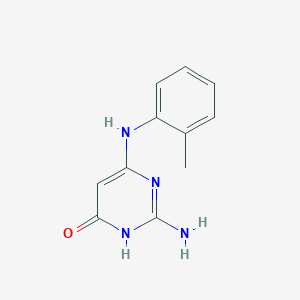

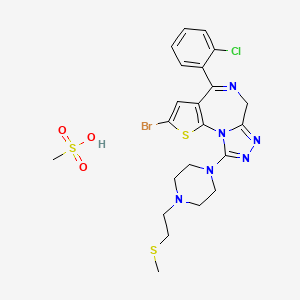
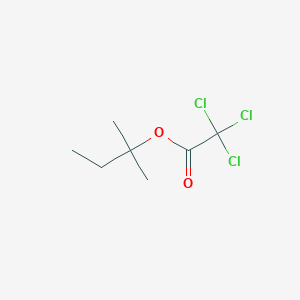
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

